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  • Product: Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester
  • CAS: 98015-51-1

Core Science & Biosynthesis

Foundational

Chemical properties and stability of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester

An In-depth Technical Guide to Carbonic Acid 1-chloroethyl 1,1-dimethylethyl ester Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester, also known as tert-butyl 1-chloroethyl carbonate, is a versatile chemical intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Carbonic Acid 1-chloroethyl 1,1-dimethylethyl ester

Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester, also known as tert-butyl 1-chloroethyl carbonate, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and as a protecting group in organic chemistry. Its unique structure, combining a reactive 1-chloroethyl group with a sterically bulky tert-butyl carbonate moiety, allows for selective chemical transformations crucial in the development of complex molecules. This guide provides a comprehensive overview of its chemical properties, stability, synthesis, and key applications, intended for researchers, scientists, and professionals in drug development.

Molecular Architecture and Physicochemical Properties

The compound's structure features a tert-butyl (1,1-dimethylethyl) group connected through a carbonate ester linkage to a 1-chloroethyl group.[1] This combination imparts both steric hindrance from the tert-butyl group and a reactive center at the chloroethyl moiety, which is susceptible to nucleophilic substitution.[1]

Diagram: Chemical Structure of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester

Caption: Molecular structure of the topic compound.

The physicochemical properties of this compound are summarized in the table below. It exists as a liquid at room temperature with moderate volatility, making it suitable for reactions in solution.[1]

PropertyValueSource
Molecular Formula C₇H₁₃ClO₃[1]
Molecular Weight 180.63 g/mol [1]
CAS Number 98015-51-1[1]
Appearance Pale-yellow to Yellow-brown Liquid[2]
Density 1.136 g/mL at 20°C[1]
Boiling Point 159–161°C[1]
Refractive Index 1.413 at 20°C[1]
Vapor Pressure 4.42 mmHg at 25°C[1]
Solubility Miscible with chloroform; limited water solubility.[1]

Synthesis and Industrial Production

The synthesis of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester can be achieved through several routes, with variations between laboratory and industrial scales.

Laboratory-Scale Synthesis

Two primary methods are prevalent for laboratory preparation:

  • Reaction of Chloroethanol with Tert-Butyl Carbonate : This route involves the reaction of chloroethanol with tert-butyl carbonate under acidic catalysis, such as with sulfuric acid. The reaction is typically conducted at low temperatures (0–5°C) to minimize the formation of byproducts, achieving yields of over 70%.[1]

  • Carbonic Acid Derivative Route : An alternative method involves treating carbonic acid derivatives, like phosgene analogs, with 1-chloroethanol and tert-butanol in a solvent such as dichloromethane. The desired ester is then isolated after an aqueous workup.[1]

Diagram: Laboratory Synthesis Workflow

start Reactants: 1-Chloroethanol & Di-tert-butyl dicarbonate reaction Reaction at 0-5°C in Dichloromethane start->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Distillation under reduced pressure) workup->purification product Final Product: Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester purification->product

Caption: A typical laboratory synthesis workflow.

Industrial Manufacturing

For large-scale production, continuous-flow reactors are often employed to improve reaction efficiency, yield (≥85%), and purity (>95%).[1] Key process parameters are carefully controlled:

  • Temperature : Maintained between 10–20°C to prevent thermal decomposition.[1]

  • Catalysts : Heterogeneous acid catalysts like Amberlyst-15 are preferred for their ease of separation and recyclability.[1]

  • Purification : The final product is typically isolated via distillation under reduced pressure (20–30 mmHg).[1]

Chemical Reactivity and Stability

The reactivity of this ester is primarily dictated by the 1-chloroethyl group, while its stability is influenced by the carbonate linkage and the tert-butyl group.

Reactivity Profile
  • Nucleophilic Substitution : The chlorine atom on the ethyl group is a good leaving group, making the adjacent carbon susceptible to Sₙ2 reactions with various nucleophiles, including amines and thiols. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.[1] This reactivity is fundamental to its application in synthesizing pharmaceutical intermediates.[1]

  • Hydrolysis : The ester bond can be cleaved through hydrolysis under either acidic or basic conditions, yielding carbonic acid, tert-butanol, and 1-chloroethanol.[1] The bulky tert-butyl group provides some steric protection to the carbonate, influencing the rate of hydrolysis.

Diagram: Nucleophilic Substitution Pathway

reactant Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester product Substituted Product reactant->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Chloride Ion (Cl⁻) product->leaving_group releases

Caption: General pathway for nucleophilic substitution.

Stability and Storage

The compound is stable under normal storage conditions. However, certain precautions are necessary to maintain its integrity and ensure safety.

  • Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage Recommendations : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] For prolonged storage, it is advisable to re-check the product's quality parameters before use.[3]

Applications in Research and Industry

The primary utility of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester lies in its role as a key building block in the synthesis of pharmaceuticals.

Pharmaceutical Intermediates

This compound is a critical intermediate in the synthesis of several important drugs:

  • Candesartan Cilexetil : An angiotensin II receptor antagonist used to treat hypertension.[1]

  • Cefotiam Axetil : A cephalosporin antibiotic prodrug.[1]

Its function in these syntheses often involves acting as a protecting group for carboxylic acids, alcohols, or amines, which is later cleaved to reveal the active functional group.[1]

Protecting Group Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. While this molecule is not di-tert-butyl dicarbonate (Boc anhydride), its structural similarity and reactivity allow it to be used in related transformations for introducing protected ethyl ester functionalities. The cleavage of such groups is typically achieved under acidic conditions.

Material Science

The presence of the tert-butyl group can enhance thermal stability in polymer matrices, suggesting potential applications as a component in high-temperature adhesives and coatings.[1]

Safety and Handling

Based on safety data for structurally similar compounds like 1-Chloroethyl Isopropyl Carbonate and 1-Chloroethyl ethyl carbonate, this compound should be handled with care.

  • Hazard Identification : It is expected to be a flammable liquid and vapor. It may cause severe skin burns, serious eye damage, and irritation to the respiratory system.[4]

  • Handling Precautions :

    • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

    • Use only in a well-ventilated area or under a fume hood.[4]

    • Keep away from ignition sources and take precautionary measures against static discharge.

  • First Aid Measures :

    • Skin Contact : Immediately remove contaminated clothing and rinse the skin with plenty of water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.

Experimental Protocols

Protocol: Laboratory Synthesis

This protocol is a generalized representation based on common synthetic routes.

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-chloroethanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling : Cool the solution to 0°C using an ice bath.

  • Reagent Addition : Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the solution, followed by the dropwise addition of a catalytic amount of sulfuric acid.

  • Reaction : Allow the reaction to stir at 0-5°C, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain the pure Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester.

Characterization
  • Gas Chromatography (GC) : To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure by analyzing the proton (¹H NMR) and carbon (¹³C NMR) environments.

  • Infrared (IR) Spectroscopy : To identify characteristic functional groups, particularly the carbonate C=O stretch.

References

  • Data Sheet Nr 3500 D. (2016, August). 1-CHLOROETHYL ISOPROPYL CARBONATE. Retrieved from [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • AOBChem. (n.d.). CARBONIC ACID, 1-CHLOROETHYL 1,1-DIMETHYLETHYL ESTER | 98015-51-1. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Gabapentin Enacarbil via Carbonate-Mediated Carbamoylation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Acyloxyalkyl Carbamate Prodrug Synthesis Introduction and Mechanistic Rationale Gabapentin enacarbil (GEn) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Acyloxyalkyl Carbamate Prodrug Synthesis

Introduction and Mechanistic Rationale

Gabapentin enacarbil (GEn) is an actively transported prodrug of the anticonvulsant and analgesic gabapentin. Designed to overcome the saturable absorption kinetics of gabapentin, GEn is recognized by high-capacity nutrient transporters (MCT-1 and SMVT) in the gastrointestinal tract, providing predictable, dose-proportional bioavailability[1].

The structural core of gabapentin enacarbil features an acyloxyalkyl carbamate linkage—specifically, an N -[1-(isobutyryloxy)ethoxy]carbonyl group. Traditional syntheses often rely on the highly reactive 1-chloroethyl chloroformate (CEC)[2]. However, the use of 1-chloroethyl tert-butyl carbonate presents a sophisticated, milder alternative. By utilizing a mixed carbonate, the carbamoylation of the gabapentin amine proceeds with the expulsion of tert-butanol and carbon dioxide, completely avoiding the generation of corrosive hydrogen chloride gas inherent to chloroformate reagents. This application note details a highly controlled, step-by-step protocol for this synthesis, emphasizing process safety, causality in reagent selection, and high-yield intermediate isolation.

Experimental Design and Causality

The synthesis is a self-validating, two-stage continuous workflow. Each step is designed to prevent premature hydrolysis and minimize the formation of lactam impurities, a common degradation pathway for gabapentin derivatives[3].

The Three-Pillar Synthetic Strategy
  • Transient Protection (Silylation): Gabapentin exists as a zwitterion. To selectively react the sterically hindered primary amine, the carboxylic acid is transiently protected using chlorotrimethylsilane (TMSCl). This increases organic solubility and prevents oligomerization[1].

  • Mild Carbamoylation: The addition of 1-chloroethyl tert-butyl carbonate facilitates the formation of the 1-chloroethyl carbamate intermediate. The tert-butoxide leaving group acts as an internal base, driving the reaction forward while decomposing into volatile byproducts ( CO2​ and t -BuOH).

  • Nucleophilic Substitution (Esterification): The labile 1-chloroethyl group is displaced by isobutyric acid. This step utilizes a mild coupling agent (such as Zinc Oxide, ZnO) to facilitate the halide displacement without degrading the newly formed carbamate linkage[2].

Reagent Matrix and Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
Gabapentin171.241.00Starting Material (API Core)
Chlorotrimethylsilane (TMSCl)108.641.20Transient Carboxylic Acid Protecting Group
Triethylamine (TEA)101.192.50Acid Scavenger / Base Catalyst
1-Chloroethyl tert-butyl carbonate180.631.10Mild Carbamoylating Agent
Isobutyric Acid88.111.50Nucleophile for Acyloxyalkyl Formation
Zinc Oxide (ZnO)81.380.60Halide Scavenger / Coupling Promoter[2]
Toluene / DichloromethaneN/A10 VolAprotic Reaction Solvents

Visualization of the Synthetic Pathway

G Step1 1. Gabapentin Zwitterion Suspended in Toluene/DCM Step2 2. Silylation (TMSCl + TEA) Forms TMS-Ester Intermediate Step1->Step2 0-5 °C, N2 Atm Step3 3. Carbamoylation (+ 1-Chloroethyl tert-butyl carbonate) Step2->Step3 20 °C, 2 hours Step4 4. 1-Chloroethyl Carbamate Intermediate (Releases CO2 + t-BuOH) Step3->Step4 -tBuOH, -CO2 Step5 5. Esterification (+ Isobutyric Acid + ZnO) Step4->Step5 40-50 °C, 12 hours Step6 6. Gabapentin Enacarbil (Final Prodrug Isolation) Step5->Step6 Aqueous Workup & Crystallization

Figure 1: Step-by-step synthetic workflow for Gabapentin Enacarbil utilizing a mild carbonate intermediate.

Detailed Experimental Protocols

Note: This protocol is intended for execution in a professional, fully equipped chemical laboratory under an inert atmosphere (Nitrogen or Argon) using standard PPE.

Protocol A: Preparation of Gabapentin 1-Chloroethyl Carbamate Intermediate
  • Reactor Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and an addition funnel. Purge the system with dry N2​ .

  • Suspension & Silylation: Add Gabapentin (17.1 g, 100 mmol) and anhydrous Toluene (150 mL) to the reactor. Cool the suspension to 0–5 °C using an ice-water bath.

  • Base Addition: Dropwise add Triethylamine (25.3 g, 250 mmol) over 15 minutes, maintaining the internal temperature below 10 °C.

  • Protection: Slowly add Chlorotrimethylsilane (13.0 g, 120 mmol) via the addition funnel over 30 minutes. Stir the mixture at room temperature for 2 hours. Self-Validation: The cloudy suspension will transition to a clear/slightly hazy solution as the lipophilic TMS-ester forms[1].

  • Carbamoylation: Cool the reaction mixture back to 0 °C. Add 1-chloroethyl tert-butyl carbonate (19.9 g, 110 mmol) dropwise.

  • Maturation: Remove the cooling bath and allow the reaction to stir at 25 °C for 4 hours. Effervescence ( CO2​ evolution) will be observed.

  • Quench & Hydrolysis: Add 50 mL of cold water to hydrolyze the transient TMS ester back to the free carboxylic acid. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the 1-chloroethyl carbamate intermediate as a viscous oil.

Protocol B: Nucleophilic Esterification to Gabapentin Enacarbil
  • Reconstitution: Dissolve the crude 1-chloroethyl carbamate intermediate (~100 mmol) in 100 mL of anhydrous Toluene.

  • Coupling Setup: Add Isobutyric acid (13.2 g, 150 mmol) and Zinc Oxide (4.9 g, 60 mmol) to the solution. Causality: ZnO acts as a highly efficient, mild halide scavenger and coupling agent, driving the substitution of the secondary chloride without requiring harsh bases that could cleave the carbamate[2].

  • Heating: Heat the reaction mixture to 45–50 °C and stir vigorously for 12–16 hours. Monitor the consumption of the intermediate via HPLC or TLC.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove zinc salts.

  • Purification: Wash the filtrate sequentially with 5% aqueous NaHCO3​ (to remove excess isobutyric acid), 0.1 M HCl (to remove trace unreacted gabapentin), and brine[3].

  • Crystallization: Concentrate the organic layer to approximately 30% of its volume. Add heptane (or hexane) dropwise until the solution becomes turbid. Cool to 0 °C to induce crystallization[2].

  • Isolation: Filter the white crystalline solid, wash with cold heptane, and dry under vacuum at 35 °C to constant weight.

Expected Analytical Metrics
  • Yield: 65–75% (over two steps).

  • Purity (HPLC): >99.0% (Area %).

  • Identification (1H NMR, CDCl3​ ): Characteristic multiplet at δ 6.75 ppm (1H, -CH(CH3)-) confirming the formation of the acyloxyalkyl acetal center.

References

  • Google Patents. (2010). US8283487B2 - Processes for the preparation and purification of gabapentin enacarbil.
  • Google Patents. (2010). WO2010075520A1 - Preparation of gabapentin enacarbil intermediate.

Sources

Application

Application Note: Catalytic Strategies for Esterification Using 1-Chloroethyl 1,1-Dimethylethyl Ester

Executive Summary In modern drug development, the synthesis of 1-(tert-butoxycarbonyloxy)ethyl ester prodrugs is a critical strategy for masking polar carboxylic acids, thereby enhancing an Active Pharmaceutical Ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the synthesis of 1-(tert-butoxycarbonyloxy)ethyl ester prodrugs is a critical strategy for masking polar carboxylic acids, thereby enhancing an Active Pharmaceutical Ingredient's (API) lipophilicity, oral bioavailability, and cellular permeability. The primary reagent for this transformation is 1-chloroethyl 1,1-dimethylethyl ester (universally known as 1-chloroethyl tert-butyl carbonate)[1].

However, direct esterification (alkylation of a carboxylate) with this reagent presents a kinetic bottleneck. The electrophilic carbon is secondary (sterically hindered), and chloride is a relatively poor leaving group. Uncatalyzed reactions require elevated temperatures that often lead to thermal degradation of the API or the carbonate reagent itself. As a Senior Application Scientist, I have structured this guide to detail the field-proven catalytic interventions—specifically Halide Exchange (Finkelstein) and Phase-Transfer Catalysis (PTC)—required to drive these reactions to completion safely and efficiently.

Mechanistic Overview & Catalytic Causality

To overcome the high activation energy barrier of the SN​2 displacement, we must manipulate either the electrophile's leaving group or the nucleophile's activation state.

Halide Exchange Catalysis (In Situ Finkelstein)

Adding a catalytic to stoichiometric amount of Potassium Iodide (KI) or Sodium Iodide (NaI) fundamentally alters the reaction kinetics. Iodide acts as a highly polarizable, "soft" nucleophile that readily displaces the chloride ion to form 1-iodoethyl tert-butyl carbonate. This iodinated intermediate is orders of magnitude more reactive toward the carboxylate anion because iodide is a superior leaving group (due to its larger size and lower charge density). This is a self-validating system: the highly reactive iodo-intermediate is consumed by the API as soon as it is generated, preventing accumulation and minimizing side reactions.

G A 1-Chloroethyl tert-butyl carbonate (Poor Electrophile) C 1-Iodoethyl tert-butyl carbonate (Highly Reactive Electrophile) A->C + I- (from KI) - Cl- B KI Catalyst (Finkelstein Exchange) B->C G 1-(tert-Butoxycarbonyloxy)ethyl Ester (Target Prodrug) C->G SN2 Alkylation D Carboxylic Acid API F Carboxylate Anion (Active Nucleophile) D->F Deprotonation E Base (K2CO3 / Cs2CO3) E->F F->G Nucleophilic Attack

Mechanistic workflow of KI-catalyzed esterification via Finkelstein exchange and SN2 alkylation.

Phase-Transfer Catalysis (PTC)

When using heterogeneous bases in organic solvents, the carboxylate salt often suffers from poor solubility. A phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB), facilitates the transfer of the carboxylate anion into the bulk organic phase. The bulky tetrabutylammonium cation ( TBA+ ) forms a lipophilic ion pair with the carboxylate. Because the TBA+ cation is large and charge-diffuse, it does not tightly coordinate the carboxylate anion. This creates a "naked" or highly nucleophilic carboxylate that attacks the 1-chloroethyl 1,1-dimethylethyl ester with significantly higher efficiency.

PTC Solid Aqueous/Solid Phase (Carboxylate Salt) Organic Organic Phase (TBA+ Carboxylate Ion Pair) Solid->Organic Interfacial Transfer PTC TBAB Catalyst (Phase Transfer) PTC->Organic Product Ester Product + TBA+ Cl- Organic->Product Homogeneous SN2 Electrophile 1-Chloroethyl tert-butyl carbonate Electrophile->Product Reacts in Organic Phase Product->PTC Catalyst Regeneration

Phase-transfer catalysis (PTC) cycle using TBAB for solid-liquid interfacial esterification.

Base Selection: The "Cesium Effect"

While Potassium Carbonate ( K2​CO3​ ) is the industry standard for these alkylations[2], substituting it with Cesium Carbonate ( Cs2​CO3​ ) acts as a pseudo-catalytic enhancement. The massive ionic radius of Cs+ prevents tight ion-pairing with the carboxylate, dramatically increasing the anion's nucleophilicity in polar aprotic solvents like DMF or DMAc.

Quantitative Data Presentation

The table below summarizes the kinetic and yield advantages of utilizing specific catalytic systems for the esterification of a standard heterocyclic carboxylic acid with 1-chloroethyl 1,1-dimethylethyl ester.

Catalytic SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Advantage
Uncatalyzed K2​CO3​ DMF60-702440-50Baseline (Prone to thermal degradation)
KI (0.5 equiv) K2​CO3​ DMF45-5012-1675-85Superior leaving group generation via iodine
TBAB (0.1 equiv) K2​CO3​ Toluene/H₂O508-1280-90"Naked anion" nucleophilic enhancement
KI + Cs2​CO3​ Cs2​CO3​ DMAc408>90Maximum solubility and anion activation

Experimental Protocols

Protocol A: KI-Catalyzed Esterification in Polar Aprotic Solvent

Self-Validating Cue: The reaction mixture will transition from a heterogeneous suspension to a fine dispersion, and the color may shift to a slight yellow hue due to trace iodine, visually confirming active Finkelstein exchange.

  • Preparation: Charge a dry, argon-purged reaction vessel with the Carboxylic Acid API (1.0 equiv) and anhydrous DMF (10 mL/g of API).

  • Deprotonation: Add Potassium Carbonate ( K2​CO3​ , 1.5 equiv) and Potassium Iodide (KI, 0.5 equiv). Stir at room temperature for 30 minutes. Causality: This pre-stir ensures complete deprotonation and salt formation before the electrophile is introduced, preventing competitive hydrolysis.

  • Alkylation: Dropwise, add 1-chloroethyl 1,1-dimethylethyl ester (1.2 equiv) while maintaining the internal temperature at 45–50 °C[2].

  • Monitoring: Monitor the reaction via HPLC or TLC. The generation of the 1-iodoethyl intermediate is rate-limiting, but its consumption by the API is rapid.

  • Quench & Extraction: Upon completion (typically 12-16 hours), quench the reaction by pouring it into ice-cold water (30 mL/g of API). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% sodium thiosulfate. Causality: Thiosulfate reduces any unreacted trace iodine ( I2​ ) back to water-soluble iodide ( I− ), preventing product discoloration. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: TBAB-Mediated Phase-Transfer Esterification
  • Biphasic Setup: In a two-neck flask, suspend the Carboxylic Acid API (1.0 equiv) in a biphasic mixture of Toluene (10 mL) and Water (10 mL).

  • Catalyst Addition: Add Sodium Bicarbonate ( NaHCO3​ , 2.0 equiv) and Tetrabutylammonium Bromide (TBAB, 0.1 equiv). Stir vigorously (≥ 800 rpm). Causality: High-shear stirring maximizes the interfacial surface area, which is the rate-determining physical step for phase-transfer catalyst loading.

  • Electrophile Addition: Add 1-chloroethyl 1,1-dimethylethyl ester (1.5 equiv) directly to the organic layer.

  • Heating: Heat the biphasic mixture to 50 °C. The TBAB will continuously shuttle the carboxylate into the toluene layer, where it reacts homogeneously with the electrophile.

  • Workup: After 8-12 hours, separate the phases. Wash the organic phase thoroughly with water to remove residual TBAB and inorganic salts. Concentrate the toluene layer to yield the crude prodrug.

Genotoxic Impurity (PGI) Considerations

In pharmaceutical manufacturing, unreacted alkylating agents like 1-chloroethyl 1,1-dimethylethyl ester and its structural analogs are flagged as Potential Genotoxic Impurities (PGIs)[3]. Regulatory guidelines (e.g., ICH M7) require these electrophiles to be controlled to strict parts-per-million (ppm) levels in the final API. Therefore, employing highly efficient catalytic systems (like KI or TBAB) is not merely a yield-optimization exercise; it is a critical safety requirement to ensure the near-complete consumption of the alkyl halide, thereby simplifying downstream purification and ensuring patient safety[3].

References

  • National Center for Biotechnology Information (NIH). "Tert-butyl 1-chloroethyl carbonate | C7H13ClO3 | CID 13557091". PubChem. URL:[Link]

  • Google Patents. "US20090036505A1 - Imidazole-5-Carboxylic Acid Derivatives, The Preparation Method Therefor and The Uses Thereof".
  • ResearchGate. "Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance". URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields with 1-Chloroethyl tert-Butyl Carbonate (CECTBC)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting and Yield Optimization for Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester (CAS: 98015-51-1) Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting and Yield Optimization for Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester (CAS: 98015-51-1)

Introduction

Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester—commonly referred to as 1-chloroethyl tert-butyl carbonate or CECTBC—is a highly specialized electrophilic building block. It is predominantly used in the pharmaceutical industry for the synthesis of carbamate prodrugs and serves as a robust protecting group for amines and alcohols during complex multi-step syntheses[1],[2].

Despite its utility, chemists frequently encounter suboptimal yields when utilizing CECTBC. These challenges stem from the inherent poor electrophilicity of the secondary chloride and the molecule's high susceptibility to hydrolysis and base-catalyzed elimination. This technical support guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you maximize your reaction yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My nucleophilic substitution with CECTBC is stalling at <30% conversion. Why is the reactivity so low, and how can I force the reaction to completion? Causality: The secondary carbon attached to the chloride in CECTBC is sterically hindered by the adjacent methyl group and electronically deactivated by the electron-withdrawing carbonate moiety. Consequently, direct bimolecular nucleophilic substitution (SN2) is kinetically sluggish. The high activation energy allows competing side reactions to dominate the reaction pathway. Solution: Implement an in situ Finkelstein halogen exchange. By adding Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction mixture, the sluggish secondary chloride is converted into a highly reactive 1-iodoethyl tert-butyl carbonate intermediate[3]. Iodine is a vastly superior leaving group, which drastically lowers the activation energy for the subsequent SN2 attack by your target nucleophile, driving the reaction to completion.

Q2: LC-MS analysis of my crude mixture shows massive formation of acetaldehyde, tert-butanol, and CO₂. What is causing this degradation? Causality: The 1-chloroethyl group is highly labile in the presence of moisture or strong bases. Water acts as a nucleophile, displacing the chloride to form a highly unstable hemiacetal-like intermediate (1-hydroxyethyl tert-butyl carbonate). This intermediate spontaneously decomposes into acetaldehyde, carbon dioxide, and tert-butanol. Alternatively, strong bases can trigger an E2 elimination, forming an unreactive vinyl carbonate. Solution: Ensure strictly anhydrous conditions. Dry your solvents over activated 4Å molecular sieves prior to use. Furthermore, switch from nucleophilic or strong bases (e.g., NaOH, primary amines) to mild, non-nucleophilic inorganic bases like anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[4].

Q3: What is the optimal temperature profile for coupling CECTBC with carboxylic acids or amines? Causality: Temperature control dictates the delicate balance between productive SN2 substitution and thermal degradation. Temperatures below 20°C fail to overcome the activation barrier, while temperatures above 70°C accelerate decarboxylative degradation. Solution: Utilize a controlled heating profile. Conduct the reaction strictly between 45–50°C[4]. This specific thermal window provides sufficient kinetic energy for the substitution (especially when paired with iodide catalysis) while preserving the integrity of the carbonate linkage.

Section 2: Quantitative Optimization Data

To facilitate rapid decision-making, the following tables summarize the empirical impact of base, solvent, and catalyst selection on CECTBC alkylation yields.

Table 1: Base and Solvent Matrix for CECTBC Alkylation
Base SelectionSolventTempObserved YieldMechanistic Outcome / Causality
NaOH / KOHWater/THF25°C< 10%Rapid hydrolysis of CECTBC into acetaldehyde and t-BuOH.
Triethylamine (TEA)DCM25°C20 - 30%Sluggish reaction; competitive elimination to vinyl carbonate.
K₂CO₃ (Anhydrous) DMAc 45 - 50°C 75 - 85% Optimal balance of basicity without nucleophilic degradation[4].
Cs₂CO₃DMF45°C80 - 90%Cesium effect enhances the nucleophilicity of carboxylic acids.
Table 2: Halogen Exchange Catalysis (Finkelstein Effect)
CatalystLoadingTempTime to Complete ActivationOverall Yield
NoneN/A50°C> 24 h (Incomplete)~30%
NaI 1.0 eq 50°C 2 h 85%
TBAI0.1 eq50°C4 h78%

Section 3: Self-Validating Experimental Protocol

The following protocol integrates the mechanistic solutions discussed above into a self-validating workflow. By incorporating analytical checkpoints, you can verify the success of each phase before proceeding.

Protocol: High-Yield Iodide-Catalyzed Alkylation using CECTBC

Step 1: Preparation & Moisture Control

  • Dry N,N-dimethylacetamide (DMAc) over activated 4Å molecular sieves for 24 hours.

  • Self-Validation Checkpoint: Validate moisture content using Karl Fischer titration. Ensure water content is < 100 ppm before proceeding.

Step 2: Activation (Finkelstein Halogen Exchange)

  • To a clean, dry, argon-purged flask, add anhydrous K₂CO₃ (1.5 eq) and NaI (1.0 eq) in dry DMAc.

  • Add CECTBC (1.2 eq) dropwise. Heat the suspension to 45–50°C and stir for 2 hours[4],[3].

  • Self-Validation Checkpoint: Analyze an aliquot via GC-MS or TLC. Confirm the disappearance of the CECTBC peak and the emergence of the more lipophilic 1-iodoethyl tert-butyl carbonate intermediate. Do not proceed until activation is complete.

Step 3: Coupling

  • Add the target nucleophile (amine or carboxylic acid, 1.0 eq) to the activated mixture.

  • Maintain the temperature at 45–50°C and stir for 12–16 hours[4].

  • Self-Validation Checkpoint: Monitor the disappearance of the nucleophile peak via LC-MS to confirm reaction completion.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, NaCl, NaI).

  • Dilute the filtrate with water and extract twice with Ethyl Acetate.

  • Wash the combined organic layers with a 5% aqueous sodium thiosulfate solution (to quench any residual elemental iodine) followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Section 4: Visual Workflows

ReactionPathway CECTBC CECTBC (1-Chloroethyl tert-Butyl Carbonate) Finkelstein NaI / TBAI Catalysis (In situ Iodination) CECTBC->Finkelstein Catalyst Product Desired Prodrug / Protected Amine (High Yield S_N2) CECTBC->Product Direct Substitution (Slow, Low Yield) Side1 Hydrolysis (Moisture) Acetaldehyde + CO2 + t-BuOH CECTBC->Side1 H2O present Side2 Elimination (Strong Base) Vinyl Carbonate CECTBC->Side2 Strong Base Intermediate 1-Iodoethyl tert-Butyl Carbonate (Highly Reactive Electrophile) Finkelstein->Intermediate Intermediate->Product + Nucleophile

Reaction pathway of CECTBC highlighting Finkelstein activation vs. degradation side reactions.

TroubleshootingWorkflow Start Analyze Reaction Mixture (HPLC / LC-MS) LowYield Low Product Yield (< 50%) Start->LowYield Unreacted High Unreacted CECTBC? LowYield->Unreacted Degradation High Degradation Products? LowYield->Degradation AddIodide Action: Add NaI / TBAI (Finkelstein Catalysis) Unreacted->AddIodide Yes DrySolvent Action: Dry Solvents & Switch to K2CO3 Degradation->DrySolvent Yes

Step-by-step troubleshooting workflow for resolving low yields in CECTBC alkylations.

References

  • National Center for Biotechnology Information. "Tert-butyl 1-chloroethyl carbonate | C7H13ClO3 | CID 13557091 - PubChem". PubChem Database. 1

  • ChemicalCell. "1-Chloroethyl tert-Butyl Carbonate CAS NO 98015-51-1". 2

  • Google Patents. "EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof". 4

  • OAJI.net. "Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil". 3

Sources

Optimization

Preventing thermal degradation of 1-chloroethyl tert-butyl carbonate during storage

Technical Support Center: Preventing Thermal Degradation of 1-Chloroethyl tert-Butyl Carbonate (CETBC) As a Senior Application Scientist, I frequently encounter synthetic failures traced back to the degradation of 1-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Thermal Degradation of 1-Chloroethyl tert-Butyl Carbonate (CETBC)

As a Senior Application Scientist, I frequently encounter synthetic failures traced back to the degradation of 1-chloroethyl tert-butyl carbonate (CETBC). Widely utilized as a protecting group reagent and a critical building block for carbamate prodrugs, CETBC is inherently metastable. Its molecular architecture combines a thermally labile tert-butoxycarbonyl (Boc) group with a moisture-sensitive 1-chloroethyl moiety. Understanding the causality behind its degradation is paramount to maintaining scientific integrity in your synthetic workflows. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure your CETBC inventory remains pristine.

Troubleshooting & FAQs

Q1: Why does my sealed bottle of CETBC develop high pressure during storage, and what is the chemical mechanism? A: The pressure build-up is a direct macroscopic symptom of gas evolution (isobutylene and carbon dioxide) driven by an autocatalytic degradation loop. CETBC degradation initiates via two primary environmental triggers:

  • Thermal Stress: The tert-butyl carbonate moiety undergoes thermal elimination. While this typically requires higher temperatures (>100°C) in isolated systems[1], the presence of the electron-withdrawing 1-chloroethyl group lowers the activation energy, allowing slow decomposition even at room temperature[2].

  • Trace Moisture (Hydrolysis): The 1-chloroethyl group is highly susceptible to solvolysis. Exposure to atmospheric moisture hydrolyzes this group, yielding acetaldehyde and hydrochloric acid (HCl)[3][4].

The Causality of Failure: The generated HCl acts as a potent Brønsted acid catalyst. It protonates the carbonate oxygen, drastically accelerating the cleavage of the tert-butyl group to yield more isobutylene, CO2, and additional HCl. This creates a runaway autocatalytic loop. If you observe a swollen bottle or hear a "hiss" upon opening, the reagent has already undergone significant degradation and should be discarded.

Q2: What is the definitive storage protocol to prevent this degradation? A: Storage must eliminate both thermal energy and nucleophilic moisture. CETBC must be stored in tightly closed containers at 2–8°C (refrigeration) for routine use, or -20°C for long-term storage[5]. Furthermore, because it is highly hygroscopic, temperature control alone is insufficient. The headspace of the container must be purged with a heavy inert gas (Argon is preferred over Nitrogen as its higher density better blankets the liquid surface) to exclude moisture before sealing.

Q3: How can I quantitatively verify the integrity of my CETBC batch before committing it to a complex API synthesis? A: Do not rely solely on visual inspection, as the byproducts (acetaldehyde, tert-butanol) are soluble in the parent liquid. The most reliable, self-validating method is quantitative proton NMR (1H-NMR) in anhydrous CDCl3. By integrating the intact CETBC signals against the specific degradation markers (e.g., the aldehydic proton of acetaldehyde or the vinylic protons of isobutylene), you can establish an exact purity profile. A batch showing >2% degradation markers should be rejected to prevent downstream side reactions.

Mechanistic Visualization

CETBC_Degradation cluster_triggers Environmental Triggers cluster_intermediates Primary Degradation Pathways cluster_products Degradation Products CETBC 1-Chloroethyl tert-Butyl Carbonate (Intact Reagent) Thermal Thermal Stress (T > 15°C) CETBC->Thermal Moisture Trace Moisture (H2O) CETBC->Moisture tBocCleavage t-Boc Thermal Cleavage Thermal->tBocCleavage Hydrolysis 1-Chloroethyl Hydrolysis Moisture->Hydrolysis Gas Isobutylene + CO2 (Pressure Buildup) tBocCleavage->Gas Aldehyde Acetaldehyde tBocCleavage->Aldehyde HCl Hydrochloric Acid (HCl) tBocCleavage->HCl Hydrolysis->Gas Subsequent t-Boc loss Hydrolysis->Aldehyde Hydrolysis->HCl HCl->CETBC Autocatalytic Loop (Acid-Catalyzed Deprotection)

Figure 1: CETBC degradation pathways highlighting the HCl-driven autocatalytic loop.

Quantitative Data Presentation

To facilitate rapid QC checks, the following table summarizes the quantitative analytical markers used to detect CETBC degradation.

Degradant / MarkerAnalytical MethodDiagnostic Signal (Quantitative Marker)Implication / Threshold for Rejection
Intact CETBC 1H-NMR (CDCl3)Doublet ~1.8 ppm (CH3), Quartet ~6.4 ppm (CH)Baseline reference for integration (100%).
Acetaldehyde 1H-NMR (CDCl3)Quartet ~9.8 ppm (Aldehydic proton)Indicates moisture exposure. Reject if > 2.0 mol%.
Isobutylene 1H-NMR (CDCl3)Multiplet ~4.7 ppm (Vinylic protons)Indicates thermal/acid degradation. Reject if > 1.0 mol%.
tert-Butanol 1H-NMR (CDCl3)Singlet ~1.2 ppm (vs. intact t-butyl at ~1.5 ppm)Indicates trapped hydrolytic degradation. Reject if > 2.0 mol%.
Acid (HCl) pH Indicator StrippH < 4.0 (Aqueous extract of organic aliquot)Confirms active autocatalytic loop. Reject immediately.

Experimental Protocols

Protocol 1: Anhydrous Aliquoting and Storage Workflow Purpose: To prevent the introduction of atmospheric moisture and thermal shock during routine laboratory handling. This protocol is self-validating; if the Argon blanket is successfully applied, no pressure build-up will be observed upon subsequent uses.

  • Equilibration: Remove the CETBC container from the refrigerator (2-8°C) or freezer (-20°C). Crucial Step: Allow the sealed bottle to equilibrate to room temperature (approx. 30-45 minutes) before opening. Opening a cold bottle immediately condenses atmospheric moisture directly into the hygroscopic liquid, initiating the HCl autocatalytic loop.

  • Inert Atmosphere Setup: Transfer the equilibrated bottle to a fume hood equipped with a dry Argon gas line. Ensure the Argon passes through a Drierite column to guarantee zero moisture.

  • Aliquoting: Open the bottle and rapidly withdraw the required volume using a strictly anhydrous, oven-dried glass syringe with a stainless-steel needle.

  • Purging: Insert the Argon line into the headspace of the stock bottle. Purge with a gentle stream of Argon for 30–60 seconds. Argon is heavier than air and will physically displace any ambient humidity resting above the liquid.

  • Sealing: Cap the bottle tightly with a PTFE-lined cap (which prevents chemical degradation of the seal). Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Return to Storage: Immediately return the stock bottle to the 2-8°C storage environment.

Protocol 2: 1H-NMR Quality Control Assay for CETBC Integrity Purpose: To quantitatively determine the mol% of degradation products prior to utilizing the reagent in sensitive API synthesis.

  • Sample Preparation: In a dry box or under an Argon stream, transfer 20 µL of the CETBC batch into an oven-dried NMR tube.

  • Solvent Addition: Add 0.6 mL of strictly anhydrous, acid-free CDCl3 (preferably stored over basic alumina or silver foil to ensure no residual DCl is present, which would artificially trigger degradation during the assay).

  • Data Acquisition: Acquire a standard 1H-NMR spectrum (minimum 16 scans, relaxation delay d1 = 10s to ensure accurate quantitative integration).

  • Integration & Validation:

    • Set the integration of the intact CETBC tert-butyl singlet (~1.5 ppm) to 9.00.

    • Integrate the region at ~9.8 ppm (acetaldehyde) and ~4.7 ppm (isobutylene).

    • Causality Check: If the integral of the 9.8 ppm signal is > 0.18 (equivalent to >2 mol%), the batch has suffered hydrolytic damage and the resulting HCl has likely compromised the reagent's efficacy. Discard the batch in accordance with hazardous waste guidelines for reactive organics.

References

  • 1-Chloroethyl tert-Butyl Carbonate CAS NO 98015-51-1 Storage and Specifications. ChemicalCell.
  • Free volume manipulation of a 6FDA-HAB polyimide using a solid-state protection/deprotection strategy (Thermal decomposition of t-BOC). OSTI.gov.
  • Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety. ResearchGate.
  • A kind of preparation method of 1-chloroethyl chloroformate. Google Patents.
  • Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Srce.hr.

Sources

Troubleshooting

Troubleshooting low conversion rates with Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester

Technical Support Center: Carbonic Acid 1-Chloroethyl 1,1-Dimethylethyl Ester Welcome to the technical support center for Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Carbonic Acid 1-Chloroethyl 1,1-Dimethylethyl Ester

Welcome to the technical support center for Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here, we address common challenges, particularly low conversion rates, and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction to Carbonic Acid 1-Chloroethyl 1,1-Dimethylethyl Ester

Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester, also known as Boc-1-chloroethyl ester, is a valuable reagent in organic synthesis. Its structure features a tert-butyloxycarbonyl (Boc) protecting group attached to a 1-chloroethyl moiety.[1] This unique combination allows for its application in various chemical transformations, primarily as a protecting group precursor. The chloroethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of the Boc group onto substrates like amines and alcohols.[1]

Troubleshooting Guide: Low Conversion Rates & Other Common Issues

Low conversion rates can be a significant hurdle in any synthetic procedure. This section provides a systematic approach to diagnosing and resolving common issues encountered when using Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester.

Issue 1: Incomplete or Slow Reaction

A common frustration is observing a reaction that has either stalled or is proceeding at an impractically slow rate. This is often indicated by the persistence of starting material on TLC or LC-MS analysis.

Possible Causes & Recommended Solutions

Possible Cause Explanation & Scientific Rationale Recommended Solutions
Reagent Instability/Degradation Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester, like many chloroformates, can be sensitive to moisture and prolonged storage at room temperature.[2] Hydrolysis can occur, leading to the formation of inactive byproducts.- Use fresh or properly stored reagent: Store the reagent at low temperatures (-20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[3] - Confirm reagent purity: If in doubt, verify the purity of the reagent by NMR or other analytical techniques before use.
Insufficient Reactivity of the Substrate Sterically hindered or electron-deficient nucleophiles (e.g., certain anilines or secondary amines) may exhibit lower reactivity towards the reagent.- Increase reaction temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate.[4][5] However, monitor for potential side reactions. - Use a catalyst: The addition of a catalyst, such as a non-nucleophilic base like 2,6-lutidine or a Lewis acid, may be necessary to activate the substrate or the reagent.
Inappropriate Solvent Choice The polarity and solubility characteristics of the solvent can significantly impact reaction rates. Poor solubility of the substrate or reagent will lead to a heterogeneous mixture and slow reaction.[6]- Ensure adequate solubility: Select a solvent in which all reactants are fully soluble. Common solvents for similar reactions include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[4] - Consider solvent polarity: A more polar aprotic solvent may be beneficial for reactions involving charged intermediates.
Presence of Quenching Impurities Water or other protic impurities in the reaction mixture can react with and consume the electrophilic Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester.- Use anhydrous conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. - Purify starting materials: If necessary, purify the substrate to remove any nucleophilic impurities.
Experimental Workflow: General Procedure for Boc Protection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate (Amine/Alcohol) in Anhydrous Solvent reagent Add Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester start->reagent base Add Non-Nucleophilic Base (e.g., Pyridine) reagent->base stir Stir at Appropriate Temperature (e.g., 0°C to RT) base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product G start Low Conversion Rate Observed check_reagent Check Reagent Quality (Age, Storage) start->check_reagent check_conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) check_reagent->check_conditions OK use_fresh Use Fresh Reagent check_reagent->use_fresh Degraded check_substrate Assess Substrate Reactivity (Steric Hindrance, Electronics) check_conditions->check_substrate OK optimize_temp Optimize Temperature check_conditions->optimize_temp Sub-optimal Temp change_solvent Change Solvent check_conditions->change_solvent Poor Solubility adjust_stoich Adjust Stoichiometry check_conditions->adjust_stoich Incorrect Stoichiometry add_catalyst Consider a Catalyst check_substrate->add_catalyst Low Reactivity success Successful Conversion use_fresh->success optimize_temp->success change_solvent->success adjust_stoich->success add_catalyst->success

Caption: A decision tree for troubleshooting low conversion rates.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, challenges can arise during the work-up and purification stages, leading to product loss.

Possible Causes & Recommended Solutions

Possible Cause Explanation & Scientific Rationale Recommended Solutions
Product Solubility in Aqueous Phase If the Boc-protected product has some water solubility, it can be lost during the aqueous work-up. [7]- Perform multiple extractions: Use a suitable organic solvent (e.g., ethyl acetate, DCM) and perform at least 3-4 extractions to ensure complete recovery of the product from the aqueous layer. [7] - Brine wash: A final wash with brine can help to break emulsions and reduce the amount of water in the organic layer.
Emulsion Formation The presence of salts and other byproducts can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult.- Add brine: Saturated sodium chloride solution can help to break up emulsions. - Filter through Celite: Passing the mixture through a pad of Celite can sometimes help to break up emulsions.
Co-elution of Impurities If side products have similar polarity to the desired product, separation by column chromatography can be challenging.- Optimize chromatography conditions: Screen different eluent systems to achieve better separation. A shallow gradient can improve resolution. - Consider alternative purification methods: Depending on the product's properties, crystallization or distillation may be viable alternatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester?

A1: Its primary application is as a reagent for introducing the tert-butyloxycarbonyl (Boc) protecting group onto nucleophilic functional groups, such as amines and alcohols. [1]The 1-chloroethyl group acts as a leaving group upon nucleophilic attack.

Q2: How should I handle and store this reagent?

A2: Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere at low temperatures (-20°C is recommended for long-term storage). [2][3] Q3: Can this reagent be used for the deprotection of other protecting groups?

A3: No, this reagent is designed for the introduction of the Boc protecting group. Deprotection of Boc groups typically requires acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane). [5][8][9] Q4: What are some common byproducts I might expect?

A4: Common byproducts can include hydrolyzed reagent, di-protected substrate (if applicable), and products from reactions with any impurities present in the starting materials or solvent. [4] Q5: My reaction is complete, but I am having trouble removing the non-nucleophilic base (e.g., pyridine) during work-up. What should I do?

A5: You can perform an acidic wash during the aqueous work-up. A dilute solution of HCl or a saturated solution of ammonium chloride will protonate the basic pyridine, making it water-soluble and easily removable in the aqueous phase. Be mindful of the acid sensitivity of your product.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonic and Carbonochloridic Esters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1). Exploring the Synthesis and Applications of 1-Chloroethyl Chloroformate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]

  • NIST. (n.d.). Carbonochloridic acid, ethyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Chloroethyl ethyl carbonate. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
  • NCBI. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4218391A - Method for the preparation of esters of carbonic acid.
  • Anshul Specialty Molecules. (2025, July 11). Chloro Ethyl Chloro Formate. Retrieved from [Link]

  • Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of Carbonic Acid 1-chloroethyl 1,1-dimethylethyl Ester

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester (tert-butyl 1-chloroethyl carbonate). This document is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester (tert-butyl 1-chloroethyl carbonate). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Its efficacy in prodrug synthesis, particularly for compounds like Candesartan Cilexetil, and as a protecting group is well-established.[1] However, its utility is critically dependent on understanding and managing its pronounced sensitivity to moisture. This guide provides in-depth, practical solutions to common challenges encountered during its handling and use.

Section 1: Understanding the Instability - The "Why"

This section delves into the chemical principles governing the reagent's reactivity with water. A clear understanding of the degradation pathway is the first step toward preventing it.

Q1: What is the chemical basis for the high moisture sensitivity of this ester?

A: The high reactivity stems from the combination of two key structural features: the electrophilic carbonate carbonyl group and the 1-chloroethyl moiety, which is an excellent leaving group precursor. The molecule is susceptible to nucleophilic attack by water (hydrolysis). The process is initiated by the attack of a water molecule on the carbonyl carbon of the carbonate. This leads to a tetrahedral intermediate that subsequently collapses, breaking down the molecule. This inherent reactivity, while useful for its intended synthetic purpose, makes it highly vulnerable to premature decomposition in the presence of ambient or solvent-borne moisture.

HydrolysisMechanism Reagent tert-Butyl 1-chloroethyl carbonate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediate Products Degradation Products: - tert-Butanol - Acetaldehyde - CO₂ - HCl Intermediate->Products Collapse & Rearrangement Workflow cluster_prep Preparation Phase cluster_setup Reaction Setup Phase OvenDry 1. Oven-Dry Glassware (>120°C, 4h) CoolDesiccator 2. Cool in Desiccator OvenDry->CoolDesiccator Assemble 3. Assemble & Purge with Inert Gas CoolDesiccator->Assemble AddSolvent 4. Add Anhydrous Solvent via Syringe Assemble->AddSolvent TransferReagent 5. Transfer Reagent via Anhydrous Syringe Technique AddSolvent->TransferReagent Reaction Reaction Proceeds TransferReagent->Reaction Begin Reaction

Caption: Anhydrous experimental workflow for handling the reagent.

Section 3: Troubleshooting Experimental Failures

Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and resolving common problems.

Q4: My reaction is sluggish, and analysis (TLC/LC-MS) shows a significant amount of starting material even after extended reaction times. What went wrong?

A: This is the classic symptom of degraded or insufficient active reagent. The primary cause is almost always inadvertent moisture exposure.

  • Moisture Contamination: Review your handling procedure. Did you use an oven-dried flask? Was your solvent truly anhydrous? Was the syringe dry? Even a small amount of water can consume a significant portion of the reagent before it has a chance to react with your substrate. [2]* Improper Storage: The reagent may have degraded in storage. Was the bottle properly sealed? How old is the reagent? If it is an older bottle that has been opened multiple times, it is highly suspect.

  • Low Temperature: Some reactions involving this reagent may require elevated temperatures to proceed at a reasonable rate. [2]If you are running the reaction at room temperature or below, and you are certain of your reagent's quality, a modest increase in temperature may be necessary.

Q5: How can I quickly check if my bottle of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester is still active?

A: A simple proton NMR (¹H NMR) test is the most effective method. Take a small, anhydrous sample and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃). The spectrum of the pure compound should be clean and match the reference spectrum. The presence of significant peaks corresponding to tert-butanol (a singlet around 1.3 ppm) or acetaldehyde (a quartet around 9.8 ppm and a doublet around 2.2 ppm) is a definitive indicator of hydrolysis and degradation.

TroubleshootingFlowchart Start Problem: Reaction Incomplete / Low Yield CheckReagent Was Reagent Handled Under Strictly Anhydrous Conditions? Start->CheckReagent CheckStorage Is Reagent Old or Improperly Stored? CheckReagent->CheckStorage Yes FixProcedure Action: Review & Correct Anhydrous Technique CheckReagent->FixProcedure No PerformQC Action: Perform QC Check (e.g., ¹H NMR) CheckStorage->PerformQC Yes CheckConditions Action: Re-evaluate Reaction Conditions (Temp, Time, Stoich.) CheckStorage->CheckConditions No Degraded Result: Degradation Confirmed (e.g., tert-butanol peak) PerformQC->Degraded Good Result: Reagent is Pure PerformQC->Good Discard Action: Discard Old Reagent and Use a New Batch Degraded->Discard Good->CheckConditions

Caption: Troubleshooting flowchart for incomplete reactions.

Section 4: FAQs - Practical Application
Q6: Which solvents are recommended for reactions with this ester, and which should be avoided?

A: Solvent choice is critical. Always use anhydrous grade solvents.

Table 2: Solvent Compatibility Guide

Solvent Class Recommended Examples Incompatible Examples Rationale for Incompatibility
Aprotic, Non-polar Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene, Tetrahydrofuran (THF) --- Generally excellent choices. Ensure they are distilled from an appropriate drying agent or are from a freshly opened bottle of anhydrous solvent.
Aprotic, Polar Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) Dimethyl sulfoxide (DMSO) DMF and MeCN are acceptable if rigorously dried. Commercial DMSO often contains residual water and should be avoided unless freshly distilled from CaH₂.

| Protic Solvents | --- | Water, Methanol, Ethanol, Isopropanol | All protic solvents are reactive and will rapidly decompose the reagent. They must be strictly excluded from the reaction mixture. |

Q7: What are the best practices for quenching a reaction involving this reagent?

A: A controlled quench is necessary to safely neutralize any unreacted reagent and prevent uncontrolled decomposition during workup. A slow, dropwise addition of a protic solvent like methanol or isopropanol at a reduced temperature (e.g., 0°C) is a standard and effective method. This will consume any remaining ester. For reactions sensitive to acidic conditions, a basic quench (e.g., saturated aqueous NaHCO₃) can be used, but be aware that this can be exothermic and may cause gas evolution (CO₂).

Q8: Are there any specific safety precautions I should take beyond standard laboratory practice?

A: Yes. Beyond the standard use of personal protective equipment (gloves, safety glasses, lab coat), consider the following: [3][4]* Ventilation: Always handle this reagent in a well-ventilated chemical fume hood. [3][5]* Inhalation: Avoid inhaling vapors. [3]The decomposition product HCl is a respiratory irritant.

  • Skin Contact: The reagent is classified as a skin and eye irritant. [5]In case of contact, wash the affected area thoroughly with soap and water. [4]* Static Discharge: Take precautionary measures against static discharge, as with many organic solvents and reagents. [6][7]

References
  • Vulcanchem. (n.d.). Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester - 98015-51-1.
  • AK Scientific, Inc. (n.d.). 1-Chloroethyl ethyl carbonate Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, May 2). SAFETY DATA SHEET: 1-Chloroethyl Ethyl Carbonate.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: Carbonic acid.
  • BenchChem. (2025). Troubleshooting incomplete N-dealkylation with 1-Chloroethyl chloroformate.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, April 12). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: tert-Butyl (3-hydroxycyclobutyl)carbamate.
  • Dondoni, A., & Perrone, D. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS. Organic Syntheses Procedure. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-chloroethyl tert-butyl carbonate with other alkylating agents

A Comparative Guide to 1-Chloroethyl tert-Butyl Carbonate and Other Alkylating Agents for Researchers in Drug Development In the intricate landscape of pharmaceutical synthesis, the strategic selection of reagents is par...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 1-Chloroethyl tert-Butyl Carbonate and Other Alkylating Agents for Researchers in Drug Development

In the intricate landscape of pharmaceutical synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity and high yields. Alkylating agents, a broad class of compounds essential for creating carbon-carbon and carbon-heteroatom bonds, are fundamental tools in the medicinal chemist's arsenal. This guide provides a comprehensive comparison of 1-chloroethyl tert-butyl carbonate with other prominent alkylating agents, offering a nuanced perspective for researchers, scientists, and drug development professionals. While traditional alkylating agents like dimethyl sulfate and methyl iodide are known for their potent, and often indiscriminate, reactivity, this guide will also delve into the more targeted application of 1-chloroethyl tert-butyl carbonate as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide and complex molecule synthesis. We will explore the mechanistic underpinnings, comparative performance, and experimental considerations for these reagents, supported by detailed protocols and quantitative data.

Introduction to Alkylating Agents in Drug Development

Alkylating agents are a class of electrophilic compounds that introduce alkyl groups into nucleophilic moieties of organic molecules.[1] In the context of drug development, their applications are twofold. Firstly, they are employed as chemotherapeutic agents that exert their cytotoxic effects by alkylating DNA, leading to cell death.[2][3] This mechanism is particularly effective against rapidly dividing cancer cells.[2][4] Secondly, and more broadly in the realm of organic synthesis, alkylating agents are indispensable reagents for the construction of complex molecular architectures, including the protection of functional groups to prevent unwanted side reactions during multi-step syntheses.[2][5]

The choice of an alkylating agent is dictated by a balance of reactivity, selectivity, and the stability of the resulting bond under various reaction conditions. Potent alkylating agents, such as dimethyl sulfate and methyl iodide, are highly effective for methylation but can lack selectivity and pose significant health risks.[6][7] In contrast, reagents designed for protecting group chemistry, such as 1-chloroethyl tert-butyl carbonate, offer a more controlled and reversible means of modifying a molecule's reactivity.[8]

The Role of 1-Chloroethyl tert-Butyl Carbonate as a Boc-Protecting Agent

1-Chloroethyl tert-butyl carbonate is a specialized organic intermediate primarily used for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine and hydroxyl functionalities.[8] The Boc group is one of the most widely used protecting groups in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[5][9][10] This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis.[10][11]

The use of 1-chloroethyl tert-butyl carbonate for Boc protection has been documented in the presence of a base like potassium carbonate in a water-tetrahydrofuran solvent system.[12] This positions it as an alternative to the more commonly used di-tert-butyl dicarbonate (Boc₂O).[12]

Comparative Analysis of Alkylating and Boc-Protecting Agents

The following table provides a comparative overview of 1-chloroethyl tert-butyl carbonate and other selected alkylating and Boc-protecting agents.

Agent Formula Primary Use Reactivity Key Advantages Key Disadvantages Toxicity
1-Chloroethyl tert-butyl carbonateC₇H₁₃ClO₃Boc Protection of Amines/AlcoholsModerateAlternative to Boc₂OLimited comparative data availableAssumed to be an irritant and harmful.
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅Boc Protection of Amines/AlcoholsModerateHigh yields, clean byproducts (CO₂, t-BuOH)Can require a catalyst (e.g., DMAP) for less reactive aminesIrritant, moisture sensitive
Dimethyl Sulfate (DMS)(CH₃)₂SO₄MethylationHighLow cost, high reactivityHighly toxic, carcinogenic, non-selectiveHighly toxic, carcinogenic, corrosive[6][7]
Methyl Iodide (MeI)CH₃IMethylationHighExcellent leaving group (I⁻), high reactivityVolatile, toxic, light-sensitiveHighly toxic, volatile[11]
Benzyl Bromide (BnBr)C₇H₇BrBenzylation (Protection of Alcohols/Acids)ModerateForms stable benzyl ethers/estersLachrymator, irritantLachrymator, irritant

Mechanistic Insights

The efficacy and selectivity of an alkylating or protecting group strategy are deeply rooted in its reaction mechanism. Understanding these pathways allows for rational optimization of reaction conditions and troubleshooting of unexpected outcomes.

Boc Protection of Amines

The introduction of the Boc group onto an amine proceeds via a nucleophilic acyl substitution mechanism.

  • Using Di-tert-butyl dicarbonate (Boc₂O): The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[3][13] This decomposition drives the reaction to completion. While the reaction can proceed without a base, a mild base like triethylamine is often added to accelerate the process.[10]

    Boc2O_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

    Caption: Mechanism of Boc protection using Boc₂O.

  • Using 1-Chloroethyl tert-butyl Carbonate: While detailed mechanistic studies are not as widely available, the reaction is presumed to proceed via a nucleophilic substitution (Sₙ2-type) pathway. The amine nitrogen attacks the electrophilic carbon of the 1-chloroethyl group, displacing the chloride ion. The subsequent steps would involve the transformation of the carbonate moiety to yield the final N-Boc product.

Methylation and Benzylation

Classic alkylation reactions with agents like dimethyl sulfate and benzyl bromide typically follow an Sₙ2 mechanism, where the nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon, displacing the leaving group (sulfate or bromide).

SN2_Alkylation Nucleophile Nu:⁻ TransitionState [Nu---R---X]⁻ Nucleophile->TransitionState AlkylHalide R-X AlkylHalide->TransitionState Product Nu-R TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Caption: Generalized Sₙ2 mechanism for alkylation.

Experimental Protocols

The following protocols are provided as a representative guide for performing alkylation and protection reactions. Researchers should always consult the relevant safety data sheets and perform a thorough risk assessment before commencing any experimental work.

Protocol for N-Boc Protection of an Amine using Di-tert-butyl dicarbonate (Boc₂O)

This protocol is a standard procedure for the Boc protection of a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • Purify the product by flash column chromatography if necessary.

Protocol for Methylation of an Amine using Dimethyl Sulfate (DMS)

CAUTION: Dimethyl sulfate is highly toxic and a suspected carcinogen. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Materials:

  • Amine (1.0 eq)

  • Dimethyl sulfate (DMS) (2.2 eq for dimethylation)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetone or Acetonitrile

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of the amine in acetone or acetonitrile, add potassium carbonate.

  • Stir the suspension vigorously at room temperature.

  • Carefully add dimethyl sulfate dropwise to the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After the reaction is complete, cool to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol for Benzylation of an Alcohol using Benzyl Bromide

CAUTION: Benzyl bromide is a lachrymator and an irritant. This procedure should be performed in a well-ventilated fume hood.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (BnBr) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol in the same anhydrous solvent to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Safety and Handling

Working with alkylating agents requires strict adherence to safety protocols due to their inherent toxicity and reactivity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles.

  • Ventilation: All manipulations of volatile and/or highly toxic alkylating agents such as dimethyl sulfate, methyl iodide, and benzyl bromide must be conducted in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and if safe to do so, contain the spill and clean it up using appropriate materials, or contact your institution's environmental health and safety department.

Conclusion

The selection of an appropriate alkylating agent is a critical decision in the design and execution of a synthetic route. While potent, broad-spectrum alkylating agents like dimethyl sulfate and methyl iodide have their place in organic synthesis, the trend in modern drug development is towards milder, more selective, and safer reagents. 1-Chloroethyl tert-butyl carbonate represents a valuable, albeit less documented, alternative for the introduction of the essential Boc protecting group. Its performance relative to the industry standard, di-tert-butyl dicarbonate, warrants further investigation to fully delineate its advantages and potential applications. By understanding the mechanistic nuances and adhering to rigorous experimental and safety protocols, researchers can effectively leverage the power of alkylation to advance the frontiers of medicinal chemistry and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Riddell, I. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Guemghar, H., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 23-29.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
  • Britannica. (2026, February 25). Alkylating agent. Retrieved from [Link]

  • The Chemours Company. (n.d.). Dimethyl Sulfate (DMS). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Poison Fact Sheet: Dimethyl Sulfate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane). Retrieved from [Link]

  • ChemicalCell. (n.d.). 1-Chloroethyl tert-Butyl Carbonate CAS NO 98015-51-1. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to N-Boc-N,N-bis(2-chloroethyl)amine Derivatives: Synthesis, Biological Activity, and Mechanisms.
  • Organic Syntheses. (n.d.). dimethyl sulfate. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). Benzyl Bromide. Retrieved from [Link]

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Comparative

Comprehensive GC-MS Comparison Guide: Impurity and Byproduct Profiling of 1-Chloroethyl tert-Butyl Carbonate

Introduction 1-Chloroethyl tert-butyl carbonate (CAS 98015-51-1) is a critical organic intermediate utilized extensively as a versatile protecting group reagent and a foundational building block in the synthesis of carba...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Chloroethyl tert-butyl carbonate (CAS 98015-51-1) is a critical organic intermediate utilized extensively as a versatile protecting group reagent and a foundational building block in the synthesis of carbamate prodrugs[1]. Because it is employed in advanced pharmaceutical and agrochemical syntheses, stringent quality control is mandatory. Trace impurities—such as unreacted precursors, degradation products, and side-reaction artifacts—can severely impact downstream active pharmaceutical ingredient (API) yields and safety profiles[2].

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard for evaluating this volatile compound. However, selecting the optimal column chemistry and ionization mode is critical for accurate impurity profiling. This guide objectively compares standard and advanced GC-MS methodologies, providing the experimental data necessary to optimize your analytical workflows.

Mechanistic Overview: The Origin of Impurities

To design an effective analytical method, one must first understand the chemical causality behind the impurities. The synthesis of 1-chloroethyl tert-butyl carbonate typically involves the reaction of 1-chloroethyl chloroformate with tert-butanol under basic conditions[3]. This reaction matrix inherently produces a specific impurity profile:

  • Unreacted Precursors: Residual 1-chloroethyl chloroformate and tert-butanol.

  • Side Products: Di-tert-butyl dicarbonate (Boc₂O), formed if excess tert-butanol reacts with the intermediate.

  • Degradation Byproducts: Due to the hydrolytic and thermal lability of the carbonate linkage, 1-chloroethanol and acetaldehyde can form during storage or inside a poorly optimized, excessively hot GC inlet[4].

Understanding these chemical origins dictates the analytical strategy: the method must resolve highly polar low-molecular-weight alcohols from bulkier, non-polar carbonates without inducing thermal degradation during the analysis itself.

SynthesisPathway Reactants 1-Chloroethyl chloroformate + tert-Butanol Target 1-Chloroethyl tert-Butyl Carbonate (Target API Intermediate) Reactants->Target Base Catalysis Impurity1 Unreacted Precursors (tert-Butanol, Chloroformate) Reactants->Impurity1 Incomplete Reaction Impurity3 Side Reactions (Di-tert-butyl dicarbonate) Reactants->Impurity3 Excess tert-Butanol Impurity2 Degradation Byproducts (Acetaldehyde, 1-Chloroethanol) Target->Impurity2 Thermal/Hydrolytic Degradation

Chemical synthesis and degradation pathways generating key impurities.

Comparative Analysis: GC-MS Methodologies

To objectively evaluate the best analytical approach, we compare two distinct GC-MS configurations:

  • Method A (Industry Standard): Non-polar DB-5MS (5% Phenyl-methylpolysiloxane) column with Electron Ionization (EI).

  • Method B (Advanced Profiling): Polar DB-WAX (Polyethylene glycol) column with Positive Chemical Ionization (PCI) using methane.

Column Chemistry: DB-5MS vs. DB-WAX

The DB-5MS column separates analytes primarily by boiling point. While excellent for the main target (1-chloroethyl tert-butyl carbonate), it struggles to retain and resolve highly polar, low-boiling impurities like tert-butanol and 1-chloroethanol, which often co-elute near the solvent front. Conversely, the DB-WAX column utilizes hydrogen bonding and dipole-dipole interactions, offering superior retention and baseline resolution for these polar byproducts, ensuring they are not masked by the injection solvent.

Ionization Mode: EI vs. PCI

Carbonates are notoriously fragile under the harsh 70 eV bombardment of standard Electron Ionization (EI). In EI, 1-chloroethyl tert-butyl carbonate undergoes rapid α -cleavage and loss of the tert-butyl group, yielding a base peak at m/z 57 (tert-butyl cation) and virtually no molecular ion ( M+∙ ). This extensive fragmentation complicates the identification of co-eluting trace impurities.

Positive Chemical Ionization (PCI) is a "soft" ionization technique. By using a reagent gas (methane), PCI transfers a proton to the analyte, yielding a stable pseudo-molecular ion [M+H]+ with minimal fragmentation. This allows for the unambiguous mass assignment of the intact carbonate and its structurally similar impurities.

Data Presentation: Performance Comparison

Table 1: Chromatographic Resolution and Retention Behavior

Analyte (Impurity/Target)DB-5MS RT (min)DB-5MS Peak ShapeDB-WAX RT (min)DB-WAX Peak ShapeResolution Advantage
Acetaldehyde 1.8Poor (Tailing)3.2ExcellentDB-WAX
tert-Butanol 2.1Co-elutes4.8SharpDB-WAX
1-Chloroethanol 3.5Broad7.1SharpDB-WAX
1-Chloroethyl chloroformate 6.2Sharp8.5SharpEquivalent
1-Chloroethyl tert-butyl carbonate 9.8Sharp11.2GoodEquivalent
Di-tert-butyl dicarbonate 11.4Sharp12.8GoodEquivalent

Table 2: MS Detection Limits and Ionization Characteristics

Ionization ModeReagent GasPrimary Target IonFragmentation LevelLOD for ImpuritiesBest Application
EI (70 eV) Nonem/z 57 (Base)High (No M+∙ )5.0 ppmRoutine library screening
PCI Methanem/z 181 [M+H]+ Low0.5 ppmTrace identification & quantification

Experimental Protocols: Step-by-Step Methodology

To ensure scientific trustworthiness, the following self-validating protocol utilizes internal standard normalization to account for any injection variability and relies on the superior Method B (DB-WAX/PCI) for trace analysis.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the 1-chloroethyl tert-butyl carbonate sample.

  • Dissolve in 10.0 mL of anhydrous dichloromethane (DCM) to create a 1 mg/mL stock. Causality Note: Anhydrous solvent is critical to prevent artificial hydrolysis of the carbonate during the sample preparation phase.

  • Add 10 µL of nonane (internal standard, 1 mg/mL) to the vial to lock retention times and normalize MS response factors.

Step 2: GC-MS Instrument Parameters
  • Column: DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: 200°C. Causality Note: The inlet temperature is kept strictly 200°C to prevent the artificial thermal degradation of the carbonate into acetaldehyde inside the liner.

  • Injection: 1 µL, Split ratio 20:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40°C (hold 3 min), ramp at 10°C/min to 220°C (hold 5 min).

  • MS Transfer Line: 230°C.

  • Ion Source: PCI mode, Source Temp 150°C, Methane flow at 20% (approx. 1.5×10−4 Torr).

  • Scan Range: m/z 35 to 400.

Step 3: System Suitability and Validation
  • Blank Run: Inject pure anhydrous DCM to verify the absence of system carryover and confirm solvent purity.

  • Resolution Check: Inject a mixed standard of tert-butanol and 1-chloroethanol. Ensure a resolution factor ( Rs​ ) 2.0.

  • Data Acquisition: Run the sample in triplicate. Use the [M+H]+ ions for quantification to avoid cross-talk from the ubiquitous m/z 57 fragment generated by all tert-butyl-containing species in the matrix.

GCMSWorkflow SamplePrep Sample Dilution (DCM, 1 mg/mL) Injection Split Injection (20:1, 200°C) SamplePrep->Injection Separation Capillary GC (DB-WAX Column) Injection->Separation Ionization MS Ionization (PCI Methane) Separation->Ionization Detection Quadrupole MS (Scan m/z 35-400) Ionization->Detection

Comparative GC-MS analytical workflow for impurity profiling.

References

  • 1-Chloroethyl tert-Butyl Carbon
  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists NIH PMC
  • Cleavage of the 9-Fluorenylmethoxycarbonyl Group Thieme Connect

Sources

Safety & Regulatory Compliance

Safety

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester proper disposal procedures

Comprehensive Safety & Disposal Protocol: 1-Chloroethyl tert-Butyl Carbonate (CECTBC) As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Disposal Protocol: 1-Chloroethyl tert-Butyl Carbonate (CECTBC)

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of reactive reagents. 1-Chloroethyl tert-butyl carbonate (CECTBC, CAS 98015-51-1) is a highly versatile electrophile, widely utilized as a protecting group for amines and a critical building block in the synthesis of prodrugs[1].

However, the very reactivity that makes CECTBC synthetically valuable also makes it a logistical liability during disposal. Improper handling of chloroalkyl carbonates is a frequent cause of laboratory accidents, primarily due to delayed gas evolution and container pressurization. This guide provides a self-validating, step-by-step operational plan for the safe handling, quenching, and disposal of CECTBC, grounded in authoritative chemical safety standards.

Chemical Reactivity & Hazard Profile

To design a safe disposal protocol, we must first understand the causality of the chemical's hazards. CECTBC is a moisture-sensitive compound. When exposed to water—even ambient humidity or aqueous waste streams—it undergoes a slow, exothermic hydrolysis[2].

The danger lies in the degradation pathway. Hydrolysis yields an unstable hemiacetal intermediate, which rapidly decomposes to release hydrochloric acid (HCl) , acetaldehyde , tert-butanol , and carbon dioxide (CO₂) . If unreacted CECTBC is discarded into a tightly sealed waste carboy, the continuous generation of CO₂ gas will over-pressurize the vessel, inevitably leading to a catastrophic rupture and the aerosolization of corrosive and flammable byproducts.

Fig 1: Moisture-induced degradation pathway of CECTBC and resulting hazardous byproducts.

Quantitative Hazard Summary

Before initiating any disposal workflow, ensure your team is familiar with the compound's Globally Harmonized System (GHS) classifications[3][4].

Property / HazardSpecification / DescriptionGHS Classification
CAS Number 98015-51-1N/A
Chemical Formula C₇H₁₃ClO₃N/A
Molecular Weight 180.63 g/mol N/A
Skin Corrosion/Irritation Causes localized skin irritationCategory 2 (H315)
Eye Damage/Irritation Causes serious eye irritationCategory 2 (H319)
Target Organ Toxicity May cause respiratory irritation (via HCl release)Category 3 (H335)
Reactivity Moisture-sensitive; hydrolyzes to corrosive/flammable speciesReacts with water/bases

Operational Waste Segregation Workflow

Laboratory waste management must adhere to the "cradle-to-grave" principles outlined by the [5][6]. Because CECTBC contains a halogen (chlorine), it must never be mixed with standard non-halogenated solvent waste, as this drastically increases disposal costs and violates environmental incineration protocols[7].

Fig 2: Decision tree for the safe segregation and disposal of CECTBC laboratory waste.

Step-by-Step Disposal Methodologies

According to the guidelines established in [8][9], reactive electrophiles should be deactivated (quenched) prior to long-term waste storage to mitigate the risk of spontaneous reactions in the waste room.

Below is the self-validating protocol for quenching small-to-medium volumes (<100 mL) of unreacted CECTBC or reaction mixtures containing it.

Protocol: Controlled Quenching of CECTBC
  • Objective: Safely force the hydrolysis of the chloroalkyl carbonate into manageable byproducts (neutralized salts, tert-butanol, and acetaldehyde) before transferring to the bulk waste stream.

  • Causality: We utilize a chilled, mildly basic solution to neutralize the generated HCl immediately while suppressing the volatilization of acetaldehyde (boiling point 20.2 °C).

Step 1: Preparation & Engineering Controls Conduct all operations inside a certified, properly functioning chemical fume hood. Equip standard PPE: nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles.

Step 2: Ice Bath Setup Place a borosilicate glass beaker containing a quenching solution (1M NaOH or saturated aqueous NaHCO₃) into an ice-water bath. Use a magnetic stir plate to maintain vigorous stirring. Volume ratio: Use at least 10 mL of quenching solution per 1 mL of CECTBC.

Step 3: Controlled Addition Using an addition funnel or a glass pipette, add the CECTBC waste dropwise to the chilled, stirring basic solution.

  • Mechanistic Note: You will observe effervescence (CO₂ gas evolution). Dropwise addition prevents thermal runaway and keeps the gas evolution at a manageable, non-splashing rate.

Step 4: Maturation Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring continuously for 1 to 2 hours.

Step 5: System Validation (The Self-Validating Checkpoint) To confirm the quench is 100% complete, perform two checks:

  • Visual: Effervescence (bubbling) must have completely ceased.

  • Chemical: Test the pH of the solution using indicator paper. The solution must remain basic (pH > 8). If the pH has dropped to acidic levels, the generated HCl has overwhelmed the base. Add additional 1M NaOH until the pH stabilizes above 8. This validates that no unreacted electrophile remains.

Step 6: Final Disposal Transfer the neutralized, aqueous-organic mixture to a properly labeled "Halogenated Aqueous Waste" container. Even though the chemical is quenched, best practice dictates using a vented cap on the waste container to prevent any residual pressure buildup[10].

Spill Response & Emergency Contingency

In the event of an accidental spill of pure CECTBC outside of a fume hood, immediate containment is required to prevent inhalation of HCl vapors generated by ambient humidity.

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure laboratory ventilation is running at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad). Do not use paper towels, as the generation of acid and heat can pose a localized fire risk.

  • Neutralization: Carefully apply a solid neutralizing agent, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃), directly over the absorbed spill to neutralize the hydrolytic HCl.

  • Collection: Using a plastic (non-sparking) dustpan, scoop the absorbed, neutralized mixture into a heavy-duty polyethylene bag or a dedicated solid waste bucket.

  • Disposal: Label the container as "Hazardous Solid Waste - Contains Halogenated Organics" and submit it for high-temperature incineration via your institution's Environmental Health and Safety (EHS) department[7].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL:[Link]

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA Hazardous Waste Management Guidelines. URL:[Link]

Sources

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